Lumateperone - 313369-37-8

Lumateperone

Catalog Number: EVT-8154221
CAS Number: 313369-37-8
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Schizophrenia is a complex mental illness and impacts approximately 1% of the population. Although there are several antipsychotics including [aripiprazole], [paliperidone] and [clozapine] available for clinical use, they are generally accompanied by significant metabolic and/or neurological adverse effects. Lumateperone is a newly approved 2nd generation antipsychotic currently indicated for the treatment of schizophrenia. It has a unique receptor binding profile and differs from other antipsychotics in that it modulates glutamate, serotonin and dopamine, which are all neurotransmitters that contribute to the pathophysiology of schizophrenia. The data so far indicates that lumateperone can alleviate both positive and negative symptoms of schizophrenia. Further, not only is the new antipsychotic selective for dopamine (D2) receptors in the mesolimbic and mesocortical brain regions, but it also has minimal off-target activity. Both characteristics lend to a more favourable adverse effect profile and ultimately safer drug.
Lumateperone is an Atypical Antipsychotic.
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
See also: Lumateperone Tosylate (is active moiety of).
Classification
  • Type: Antipsychotic
  • Chemical Class: Tetracyclic compound
  • Mechanism of Action: Multifunctional, affecting dopamine, serotonin, and glutamate receptors.
Synthesis Analysis

The synthesis of lumateperone involves several intricate steps that include alkylation reactions and cyclization processes to construct its complex molecular architecture.

Key Steps in Synthesis

  1. Fischer Indole Synthesis: The process begins with the reaction of arylhydrazines with cyclic ketones under acidic conditions to form a tricyclic indole. This step is crucial as it establishes the indole fragment of lumateperone .
  2. Formation of Tetracyclic Structure: The secondary amine is protected and then subjected to a Buchwald-Hartwig coupling to replace halogens with protected amines. This step leads to the formation of the tetracyclic core structure .
  3. Final Steps: The synthesis concludes with N-alkylation using chloro phenylbutanone and subsequent treatment with para-toluenesulfonic acid to yield lumateperone tosylate .

Technical Parameters

  • Reagents Used: Ethyl chloroformate, triethylsilyl hydride, para-toluenesulfonic acid.
  • Conditions: Acidic conditions for Fischer synthesis; heating at 100 °C for alkylation steps.
Molecular Structure Analysis

Lumateperone's molecular structure features a complex arrangement of fused rings that includes both heterocycles and carbocycles.

Structural Characteristics

  • Molecular Formula: C19H22BrN3O2S
  • Molecular Weight: Approximately 426.36 g/mol.
  • Key Functional Groups:
    • Bromine atom contributing to its reactivity.
    • A tosylate group which enhances solubility and stability.

Structural Representation

The tetracyclic core consists of:

  • A pyridoindole framework.
  • Multiple chiral centers contributing to its stereochemistry.
Chemical Reactions Analysis

Lumateperone undergoes various chemical reactions during its synthesis and potential metabolic pathways in the body.

Key Reactions

  1. Alkylation Reactions: These are critical for forming the final structure and involve nucleophilic substitution processes.
  2. Reduction Reactions: Utilized in converting intermediates into more stable forms during synthesis .
  3. Cyclization Reactions: Essential for establishing the fused ring system characteristic of lumateperone .

Reaction Conditions

  • Temperature ranges from 20 °C to 100 °C depending on the specific step.
  • Use of solvents like methanol and dioxane for various reactions.
Mechanism of Action

Lumateperone exhibits a multifaceted mechanism of action that targets several neurotransmitter systems:

Mechanistic Insights

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of lumateperone is essential for its application in pharmacology.

Relevant Data

  • Melting Point: Approximately 145 °C.
  • pKa Value: Indicates moderate acidity, influencing its solubility profile.
Applications

Lumateperone's primary application is in the treatment of schizophrenia, offering a new therapeutic option with a favorable side effect profile compared to traditional antipsychotics.

Scientific Applications

  1. Clinical Use in Psychiatry: Approved for managing schizophrenia symptoms with an emphasis on minimizing side effects related to motor control.
  2. Research Potential: Ongoing studies are exploring its effects on other neuropsychiatric disorders due to its unique mechanism involving multiple neurotransmitter systems .
  3. Pharmaceutical Development: As a novel compound, lumateperone serves as a model for developing future antipsychotic medications that target multiple pathways simultaneously.
Mechanistic Elucidation of Lumateperone’s Neuropharmacological Activity

Lumateperone (Caplyta®) represents a novel class of antipsychotics characterized by its simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. This triadic targeting underpins its efficacy in schizophrenia and bipolar depression while minimizing adverse effects typical of conventional antipsychotics.

Receptor Binding Dynamics and Affinity Profiling

Lumateperone exhibits a unique receptor-binding profile distinguished by high selectivity and differential affinity across neurotransmitter systems. Its affinity for serotonin 5-hydroxytryptamine 2A (5-HT~2A~) receptors (K~i~ = 0.54 nM) is approximately 60-fold greater than for dopamine D~2~ receptors (K~i~ = 32 nM) [1] [7]. This preferential targeting contrasts sharply with other second-generation antipsychotics like risperidone, which display near-equivalent affinity for both receptors.

Table 1: Receptor Binding Affinity Profile of Lumateperone

Receptor TargetBinding Affinity (K~i~, nM)Functional Activity
5-HT~2A~0.54Potent antagonist
Dopamine D~2~32Partial agonist (pre), antagonist (post)
Serotonin transporter (SERT)61Inhibitor
Dopamine D~1~111Modulator
α~1A~-adrenergic73Low affinity
Muscarinic M~1~>1,000Negligible interaction
Histamine H~1~>1,000Negligible interaction

Lumateperone's low affinity for muscarinic and histaminergic receptors (K~i~ >1,000 nM) explains its minimal anticholinergic and sedative effects [1] [6]. Positron emission tomography studies confirm that at the therapeutic dose (42 mg/day), lumateperone achieves 95% 5-HT~2A~ receptor occupancy while maintaining only 39–42% striatal D~2~ receptor occupancy—significantly lower than the 60–80% typical of other antipsychotics [7]. This selective occupancy profile is fundamental to its favorable neurological safety.

Modulation of Dopaminergic Pathways: Presynaptic Partial Agonism vs. Postsynaptic Antagonism

Lumateperone demonstrates region-specific and functionally divergent actions on dopaminergic signaling. Unlike first-generation antipsychotics that indiscriminately block D~2~ receptors, lumateperone acts as:

  • Presynaptic partial agonist: At dopaminergic neuron terminals, it reduces dopamine synthesis and release by attenuating neuron firing rates [1] [9].
  • Postsynaptic antagonist: In the postsynaptic cleft, it inhibits dopamine-mediated neurotransmission [4] [9].

This dual mechanism enables efficient normalization of dopamine signaling without inducing hyperdopaminergia—a compensatory response that often limits traditional antipsychotic efficacy. Crucially, lumateperone achieves antipsychotic efficacy at 40% D~2~ receptor occupancy, far below the 60–80% threshold required by other agents [7]. This low occupancy minimizes the risk of extrapyramidal symptoms while maintaining therapeutic effects, likely due to preferential action in mesolimbic/mesocortical pathways over nigrostriatal circuits [1] [9].

Serotonergic System Engagement: 5-HT~2A~ Antagonism and Serotonin Transporter Inhibition

Lumateperone's serotonergic activity operates through two complementary mechanisms:

  • Potent 5-HT~2A~ antagonism: By blocking cortical 5-HT~2A~ receptors, lumateperone disinhibits prefrontal pyramidal neurons and enhances dopamine and glutamate release in the prefrontal cortex [2] [4]. This action mitigates negative symptoms and cognitive deficits in schizophrenia while counteracting D~2~ blockade-induced extrapyramidal symptoms [1].
  • Serotonin transporter (SERT) inhibition: At therapeutic concentrations, lumateperone inhibits presynaptic serotonin reuptake (K~i~ = 61 nM), increasing synaptic serotonin availability [7] [8]. This effect mirrors selective serotonin reuptake inhibitors and likely contributes to its antidepressant efficacy in bipolar depression [8].

Electrophysiological data demonstrate that lumateperone enhances serotonergic neurotransmission in the medial prefrontal cortex, increasing serotonin levels by 140% compared to baseline [2]. This dual serotonergic action—combining receptor antagonism and reuptake inhibition—represents a novel pharmacological approach within antipsychotics.

Glutamatergic Synaptic Plasticity: N-methyl-D-aspartate Receptor/α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor Phosphorylation Mechanisms

Lumateperone uniquely modulates glutamatergic function via dopamine D~1~ receptor-dependent mechanisms. Preclinical studies reveal:

  • N-methyl-D-aspartate receptor potentiation: Lumateperone facilitates N-methyl-D-aspartate receptor-mediated currents through enhanced phosphorylation of the GluN2B subunit [1] [10]. This phosphorylation is dependent on dopamine D~1~ receptor activation and downstream protein kinase A signaling [4].
  • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor enhancement: It increases α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor currents by 80–120% in medial prefrontal cortex pyramidal neurons, promoting synaptic plasticity [4] [10].

Table 2: Glutamatergic Effects of Lumateperone in Prefrontal Cortex

MechanismEffect SizeFunctional Consequence
GluN2B phosphorylation enhancement2.5-fold increaseImproved N-methyl-D-aspartate receptor function
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor current facilitation80–120% increaseEnhanced synaptic plasticity
Glutamate release65% increaseAugmented excitatory neurotransmission

These effects are neuroanatomically selective, occurring predominantly in the prefrontal cortex rather than the hippocampus or nucleus accumbens [4]. Since hypofunction of N-methyl-D-aspartate receptors on gamma-aminobutyric acid interneurons is implicated in schizophrenia pathophysiology, lumateperone's ability to enhance N-methyl-D-aspartate receptor signaling without direct receptor agonism may address core pathophysiological mechanisms [1] [10].

Cross-Talk Between Monoaminergic and Glutamatergic Signaling Networks

Lumateperone integrates dopaminergic, serotonergic, and glutamatergic systems through convergent mechanisms:

  • Dopamine-glutamate coupling: Dopamine D~1~ receptor activation by lumateperone triggers protein kinase A-mediated phosphorylation of N-methyl-D-aspartate receptor subunits, functionally potentiating N-methyl-D-aspartate receptor currents [1] [10].
  • Serotonin-dopamine-glutamate triad: 5-HT~2A~ receptor blockade disinhibits prefrontal pyramidal neurons, enhancing glutamate release. This glutamate stimulates dopamine release via N-methyl-D-aspartate receptor activation on midbrain dopaminergic neurons [1] [7].
  • Network-level modulation: Functional magnetic resonance imaging demonstrates that lumateperone normalizes hyperactivity in default mode and salience networks while enhancing connectivity in executive control networks—effects attributed to its triadic neurotransmitter modulation [7] [10].

This integrated signaling is exemplified by microdialysis data showing lumateperone simultaneously increases prefrontal dopamine (150%), glutamate (65%), and serotonin (140%) levels [2] [4]. Such coordinated neuromodulation may explain lumateperone's efficacy across symptom domains (positive, negative, cognitive, and depressive) in schizophrenia and bipolar depression, positioning it as a mechanistically distinct therapeutic agent.

Properties

CAS Number

313369-37-8

Product Name

Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N

SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.